N-butyl-3,4,5-trihydroxybenzamide
Description
Properties
CAS No. |
110482-92-3 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N-butyl-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C11H15NO4/c1-2-3-4-12-11(16)7-5-8(13)10(15)9(14)6-7/h5-6,13-15H,2-4H2,1H3,(H,12,16) |
InChI Key |
RPXISHBMAMYFNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization of N Butyl 3,4,5 Trihydroxybenzamide
Amidation Reactions of 3,4,5-Trihydroxybenzoic Acid and its Derivatives
The core of the synthesis is the creation of an amide linkage from 3,4,5-trihydroxybenzoic acid (gallic acid). The approach taken significantly impacts the reaction's efficiency and the purity of the final product.
Direct Amidation Approaches with N-butylamine
Directly reacting a carboxylic acid with an amine is often challenging as it can lead to the formation of a non-reactive ammonium (B1175870) carboxylate salt. Overcoming this requires specific catalytic systems or conditions to drive the dehydration reaction forward.
One effective method for the direct synthesis of amides from carboxylic acids and amines is through the use of boric acid as a catalyst. galchimia.comorgsyn.orgresearchgate.net This approach is considered environmentally friendly and avoids harsh reagents. galchimia.com The reaction typically involves heating the carboxylic acid and amine with a catalytic amount of boric acid, often in a solvent that allows for the azeotropic removal of water, thereby driving the reaction to completion. The ability of boric acid to form complexes with hydroxyl groups can enhance its catalytic activity in this context. orgsyn.org
| Reactants | Catalyst | Conditions | Key Feature |
| 3,4,5-Trihydroxybenzoic Acid + N-butylamine | Boric Acid | Heating, with azeotropic water removal | Green, direct catalytic method avoiding protection steps. galchimia.comorgsyn.org |
Arylboronic acids have also been identified as efficient catalysts for direct amidation, where the removal of water is crucial for the reaction to proceed. rsc.org
Strategies Utilizing Protected Hydroxyl Groups in Benzamide (B126) Synthesis
To circumvent the issues caused by the reactive phenolic hydroxyls, a common and highly effective strategy is to temporarily "protect" these groups, rendering them inert during the amide bond formation. After the amidation is complete, the protecting groups are removed to yield the desired N-butyl-3,4,5-trihydroxybenzamide. This multi-step process, while longer, often results in higher yields and cleaner products.
The benzyl (B1604629) (Bn) group is a robust and widely used protecting group for hydroxyl functions. organic-chemistry.org The synthesis involves a three-step sequence: protection, amidation, and deprotection.
Protection: The three phenolic hydroxyl groups of gallic acid are converted to benzyl ethers by reacting with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base. This forms 3,4,5-tris(benzyloxy)benzoic acid.
Amidation: The protected acid is then coupled with n-butylamine. This step can be efficiently carried out using standard coupling reagents (discussed in 2.1.3). nih.govmdpi.com
Deprotection: The benzyl groups are removed, typically through catalytic hydrogenolysis (e.g., using Palladium on carbon (Pd/C) and hydrogen gas), which cleaves the benzyl ethers to regenerate the hydroxyl groups and yield the final product. nih.govmdpi.com
| Step | Reaction | Reagents | Product |
| 1. Protection | Benzylation of gallic acid hydroxyls | Benzyl halide, Base | 3,4,5-Tris(benzyloxy)benzoic acid |
| 2. Amidation | Amide bond formation | N-butylamine, Coupling Agents (e.g., EDCI) | N-butyl-3,4,5-tris(benzyloxy)benzamide |
| 3. Deprotection | Removal of benzyl groups | H₂, Pd/C | This compound |
The acetyl (Ac) group is another common choice for protecting hydroxyl groups, converting them into acetate (B1210297) esters. This strategy also follows a protection-amidation-deprotection sequence.
Protection: Gallic acid is treated with an acetylating agent, such as acetic anhydride, often with a catalytic amount of acid or base, to form 3,4,5-triacetoxybenzoic acid.
Amidation: The resulting 3,4,5-triacetoxybenzoic acid is activated and reacted with n-butylamine to form the N-butyl amide.
Deprotection: The acetyl groups are readily removed by hydrolysis under basic or acidic conditions to furnish the final trihydroxybenzamide product.
Coupling Reagents in Amide Formation (e.g., EDCI/HOBt, Thionyl Chloride)
The formation of the amide bond, especially from a protected gallic acid derivative, is greatly facilitated by the use of coupling reagents. These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.
EDCI/HOBt: The combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is a cornerstone of modern amide synthesis. peptide.comnih.govresearchgate.net
EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com
HOBt reacts with this intermediate to generate an HOBt-ester, which is less prone to side reactions and racemization, and efficiently acylates the amine. peptide.compeptide.com
This method is known for its mild conditions and high yields, making it ideal for sensitive substrates. nih.govnih.gov The reaction is typically performed in an inert solvent like dimethylformamide (DMF) or dichloromethane (B109758) (CH₂Cl₂), often with the addition of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). nih.govpeptide.com
| Reagent | Role | Typical Conditions |
| EDCI | Carbodiimide; activates the carboxylic acid. peptide.com | 1-1.5 equivalents |
| HOBt | Additive; forms active ester, suppresses side reactions. peptide.comnih.gov | 1-1.5 equivalents |
| Base (e.g., TEA, DIPEA) | Scavenges HCl produced, maintains basic pH. | 2-3 equivalents |
| Solvent | DMF, CH₂Cl₂ | Room temperature, overnight stirring |
Thionyl Chloride: A more traditional and vigorous method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂). rsc.orgresearchgate.net This is generally a two-step process:
The protected carboxylic acid is reacted with thionyl chloride, often with gentle heating, to produce the corresponding 3,4,5-tris(benzyloxy)benzoyl chloride.
The isolated acyl chloride is then reacted with n-butylamine, usually in the presence of a base to neutralize the HCl byproduct, to form the amide.
Due to the high reactivity of thionyl chloride and the resulting acyl chloride, this method is incompatible with the free hydroxyl groups of unprotected gallic acid, making the protection strategy essential. nih.gov
Alternative Synthetic Pathways for Polyhydroxylated Benzamides
Research continues to explore more efficient, sustainable, and novel routes for the synthesis of complex amides like this compound.
Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical methods. Enzymes, particularly lipases, can catalyze the formation of amide bonds under mild conditions. This approach can offer high selectivity, potentially avoiding the need for protecting groups. While more commonly applied to the synthesis of esters and polymers, enzymatic amidation is a growing field of interest.
Catalytic Routes: Beyond boric acid, other catalytic systems are being developed to facilitate direct amidation, reducing waste and the need for stoichiometric activating agents. nih.gov These methods focus on creating a catalytic cycle that generates an active ester in situ, representing a more atom-economical approach to amide bond formation. nih.govnih.gov The development of synthetic routes for various polyhydroxylated alkaloids and piperidines also provides insights into methodologies that could be adapted for synthesizing gallamide derivatives. rsc.orgresearchgate.netbeilstein-journals.org
Preparation via 3,4,5-Trihydroxybenzoyl Isothiocyanate Intermediates
The synthesis of this compound can be envisioned through a pathway involving a 3,4,5-trihydroxybenzoyl isothiocyanate intermediate. This method, while not explicitly detailed for the n-butyl derivative, is supported by analogous reactions with similar compounds. The general strategy involves the in situ generation of an aroyl isothiocyanate, which then reacts with an amine to form a substituted thiourea (B124793).
A relevant example is the synthesis of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. In this process, 3,4,5-trimethoxybenzoyl chloride is reacted with ammonium thiocyanate (B1210189) in dry acetonitrile (B52724) to produce the corresponding 3,4,5-trimethoxybenzoyl isothiocyanate. This intermediate is not isolated but is immediately treated with an amine, such as 3-fluoroaniline, to yield the target thiourea derivative. mdpi.com A similar reaction has been accomplished using potassium thiocyanate in acetone. researchgate.net
Adapting this for this compound would first require the protection of the hydroxyl groups of gallic acid (3,4,5-trihydroxybenzoic acid), for instance, as methoxy (B1213986) or benzyloxy ethers. The resulting protected gallic acid would then be converted to its acid chloride. Reaction of the acid chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, would generate the protected 3,4,5-trihydroxybenzoyl isothiocyanate. Subsequent reaction with n-butylamine would yield the N-butyl-N'-(protected-3,4,5-trihydroxybenzoyl)thiourea. The final step would involve the deprotection of the trihydroxyphenyl moiety to afford the desired this compound.
The reactivity of acyl isothiocyanates is significantly influenced by the electron-withdrawing nature of the adjacent acyl group, which enhances the susceptibility of the isothiocyanate carbon to nucleophilic attack. arkat-usa.org Primary and secondary amines are common nucleophiles in these reactions, leading to the formation of N,N'-disubstituted thioureas. rsc.org
Targeted Derivatization of this compound and its Analogues
The structural framework of this compound offers multiple sites for targeted derivatization, allowing for the systematic modification of its properties. These sites include the amide nitrogen, the trihydroxyphenyl moiety, and the amide bond itself.
Introduction of N-Alkyl and N-Aryl Substituents
The synthesis of analogues of this compound with different N-alkyl and N-aryl substituents is readily achievable through standard amide bond formation reactions. The most common approach involves the coupling of gallic acid (or a protected form) with a diverse range of primary and secondary amines.
A widely used method is carbodiimide-mediated amide coupling. mdpi.com For instance, gallic acid can be activated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive such as hydroxybenzotriazole (B1436442) (HOBt). This activated species then reacts with the desired alkyl or aryl amine to form the corresponding amide. To prevent unwanted side reactions with the phenolic hydroxyl groups, they are often protected, for example, as benzyl ethers. The protecting groups are then removed in a final step, typically by catalytic hydrogenation. mdpi.com This strategy has been employed to synthesize a variety of gallic acid amides with different substituents. rsc.orgacs.org
The following table showcases a selection of synthesized N-substituted gallic acid amides, illustrating the variety of amines that can be incorporated.
| Compound Name | Amine Used |
| N-(p-tolyl)-3,4,5-trihydroxybenzamide | p-toluidine |
| N-(p-methoxybenzyl)-3,4,5-trihydroxybenzamide | p-methoxybenzylamine |
| N-((R)-1-methoxy-1-oxo-2-phenylethyl)-3,4,5-trihydroxybenzamide | (R)-phenylglycine methyl ester |
| N-(prop-2-yn-1-yl)-3,4,5-trihydroxybenzamide | Propargylamine |
This table is illustrative of the types of substitutions possible based on reported synthetic strategies for gallic acid amides.
Synthesis of Guanidine-Modified this compound Derivatives
The introduction of a guanidine (B92328) moiety to the this compound structure represents a significant structural modification. While direct guanidinylation of this specific compound is not extensively documented, general methods for the synthesis of guanidines from amines and amides suggest its feasibility. acs.orgresearchgate.net
One potential approach involves the direct guanidinylation of the primary amine precursor, n-butylamine, followed by coupling of the resulting guanidine-containing fragment with protected gallic acid. Direct guanidinylation of primary amines can be achieved using protected guanidinylating reagents. nih.govnih.gov For example, a primary amine can react with a protected amidinopyrazole hydrochloride to yield the corresponding protected guanidine. nih.govnih.gov This guanidino-amine could then be coupled to the carboxylic acid of protected gallic acid using standard peptide coupling techniques.
Alternatively, the amide bond of this compound itself could potentially be a target for modification. Guanidinylating reagents such as HATU, which are commonly used for amide coupling, have been repurposed for the guanylation of amides. acs.orgresearchgate.net This would involve the direct conversion of the benzamide into an N-acylguanidine.
The synthesis of multisubstituted guanidines can also be achieved from carbamoyl (B1232498) isothiocyanates, which are derived from the reaction of an amine with an isocyanate. organic-chemistry.org This suggests another potential, albeit more complex, route starting from n-butyl isocyanate.
Modifications of the Trihydroxyphenyl Moiety
The trihydroxyphenyl ring of this compound is a key feature derived from gallic acid and offers several avenues for modification. The three hydroxyl groups are the most reactive sites and can undergo various chemical transformations. organic-chemistry.orgnih.gov
Alkylation or acylation of the hydroxyl groups can be performed to modulate the compound's polarity and hydrogen-bonding capabilities. For example, the synthesis of 3,4,5-trimethoxybenzamides is a common strategy to protect the hydroxyl groups or to study the influence of this substitution pattern. mdpi.com
Beyond modification of the hydroxyl groups, the aromatic ring itself can be a target for substitution reactions. The electron-donating nature of the hydroxyl groups (and their ether or ester derivatives) activates the ring towards electrophilic aromatic substitution. libretexts.org This could potentially allow for the introduction of various functional groups, such as nitro, halogen, or alkyl groups, onto the benzene (B151609) ring, further diversifying the chemical space of these derivatives. However, controlling the regioselectivity of such substitutions on a highly activated ring system can be challenging.
The development of methods for the site-specific functionalization of complex molecules is an active area of research, and techniques such as directed ortho-metalation could potentially be applied to achieve regioselective modification of the gallic acid core. researchgate.net
Structure Activity Relationship Sar and Computational Investigations of N Butyl 3,4,5 Trihydroxybenzamide Analogues
Influence of Hydroxyl Group Positioning on Biological Activity
The number and position of hydroxyl (-OH) groups on the benzamide (B126) scaffold are critical determinants of the biological activity of N-butyl-3,4,5-trihydroxybenzamide analogues. The vicinal trihydroxy arrangement on the phenyl ring, a hallmark of the gallic acid moiety, is fundamental to the potent antioxidant properties observed in this class of compounds.
The 3,4,5-trihydroxy substitution pattern is particularly effective for radical scavenging and antioxidant activity. This is attributed to the ability of the hydroxyl groups to readily donate hydrogen atoms to neutralize free radicals. The resulting phenoxy radical is stabilized through resonance, a feature enhanced by the presence of multiple hydroxyl groups. Studies on related phenolic compounds have consistently shown that a greater number of hydroxyl groups correlates with increased antioxidant capacity. For instance, the antioxidant activity of 3,4,5-trihydroxybenzaldehyde (B28275) has been found to be significantly potent. jfda-online.com
Furthermore, the spatial arrangement of these hydroxyl groups influences their interaction with biological targets. In the context of enzyme inhibition, the hydroxyl groups can act as both hydrogen bond donors and acceptors, forming crucial interactions within the active sites of target proteins. For example, in studies on N-heteroaryl substituted gallamide derivatives, the trihydroxy groups of the gallamide ring were observed to form multiple conventional hydrogen bonds with amino acid residues in the active site of bacterial DNA gyrase and dihydropteroate (B1496061) synthase. tandfonline.com This highlights the importance of the specific orientation of the hydroxyl groups for achieving high binding affinity and subsequent biological effect.
Role of N-Alkyl Chain Length and Substitution Patterns in Pharmacological Efficacy
The nature of the substituent on the amide nitrogen (N-substituent) plays a pivotal role in modulating the pharmacological efficacy of 3,4,5-trihydroxybenzamide (B1580935) analogues. The length, branching, and presence of other functional groups on the N-alkyl chain can significantly impact properties such as lipophilicity, cell permeability, and target-specific interactions.
In a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, it was observed that antibacterial efficacy was closely associated with the length of the alkoxy chain. nih.gov Specifically, an even-numbered carbon chain length in the alkoxy substituent was found to be beneficial for activity against Staphylococcus strains. This suggests that the alkyl chain length can influence how the molecule interacts with and penetrates bacterial cell membranes.
The lipophilicity conferred by the N-alkyl chain is a critical factor. While the trihydroxybenzoyl moiety is hydrophilic, the N-butyl group in this compound introduces a degree of lipophilicity. This balance is crucial for oral bioavailability and the ability to cross biological membranes. In a study of amide derivatives of gallic acid designed as inhibitors of α-synuclein aggregation, derivatives with appropriate lipophilicity (LogP values between 2.09 and 2.79) were synthesized, which is a key consideration for potential central nervous system activity. nih.gov
Furthermore, the substitution pattern on the N-alkyl or N-aryl group can introduce additional interaction points with biological targets. For instance, the introduction of heteroaryl rings on the gallamide core has been shown to yield compounds with significant antibacterial activity. tandfonline.comnih.gov These modifications can lead to enhanced binding affinities through additional hydrogen bonding or π-π stacking interactions.
Electrochemical Properties and Their Correlation with Antioxidant Activity
The antioxidant activity of this compound and its analogues is intrinsically linked to their electrochemical properties, specifically their oxidation potential. The ease with which these compounds can be oxidized (i.e., lose electrons) is a direct measure of their ability to neutralize electron-deficient free radicals.
Electrochemical studies, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for assessing the antioxidant capacity of phenolic compounds. Gallic acid (3,4,5-trihydroxybenzoic acid), the parent acid of this compound, exhibits a well-defined oxidation peak at a relatively low potential, indicating its high propensity to undergo oxidation. nih.gov This electrochemical behavior is a direct consequence of the electron-donating nature of the three hydroxyl groups on the aromatic ring.
The electrochemical oxidation of gallic acid typically involves the formation of a semiquinone radical, which is then further oxidized to a quinone form. nih.gov The stability of the intermediate radical is a key factor in the antioxidant mechanism. The presence of the amide group in this compound can influence the electronic properties of the phenyl ring and, consequently, its oxidation potential. However, the core trihydroxy-substituted phenyl ring remains the primary site of electrochemical activity related to antioxidant function.
A strong correlation is often observed between the oxidation potential of these compounds and their radical scavenging activity. A lower oxidation potential generally translates to a higher antioxidant capacity, as the compound can more readily donate an electron or a hydrogen atom to a free radical.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.
For benzamide derivatives, QSAR studies have been successfully employed to identify the key molecular descriptors that govern their biological activities. nih.govmdpi.com These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
In the context of this compound analogues, a QSAR model could elucidate the quantitative impact of variations in the N-alkyl chain and substitutions on the phenyl ring. For example, a 2D-QSAR model might reveal that specific fragment counts or electronic properties are highly correlated with antioxidant or antibacterial activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding by mapping the steric and electrostatic fields around the molecules and identifying regions where modifications are likely to enhance or diminish activity.
The development of robust QSAR models relies on a high-quality dataset of compounds with experimentally determined biological activities. nih.govresearchgate.net Once validated, these models can be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing, thereby accelerating the drug discovery process.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. tandfonline.comnih.govnih.gov For this compound analogues, docking studies can reveal how the trihydroxybenzoyl moiety and the N-butyl group fit into the active site of an enzyme. For instance, in a study of N-heteroaryl substituted gallamide derivatives, docking simulations showed that the trihydroxy groups formed key hydrogen bonds with amino acid residues in the target protein's active site, while the N-substituent occupied a different sub-pocket. tandfonline.com The binding energy calculated from docking can provide an estimate of the inhibitory potency of the compound.
| Compound Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 3,4,5-trihydroxy-N-(4-(N-(5-methyl isoxazol-3-yl) sulfamoyl) phenyl)benzamide | Bacterial Dihydropteroate Synthase (DHPS) | -8.9 | P145, Q142, E150, R235 |
| 3,4,5-trihydroxy-N-(4-(N-(5-methyl isoxazol-3-yl) sulfamoyl) phenyl)benzamide | Bacterial DNA Gyrase | -8.1 | Not specified |
| Generic N-substituted sulfonamides | 1AZM (a drug target) | -6.8 to -8.2 | Not specified |
Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction over time. By simulating the movements of atoms in the complex, MD can assess the stability of the docked pose and identify subtle conformational changes that may be important for biological activity. These simulations can also provide insights into the role of water molecules in mediating ligand-target interactions.
Cheminformatics and Machine Learning Applications in Benzamide Drug Discovery
Cheminformatics and machine learning are increasingly being applied to accelerate the discovery and development of new drugs, including benzamide derivatives. mdpi.commdpi.comneovarsity.org These computational approaches leverage large datasets of chemical and biological information to build predictive models and identify promising new drug candidates.
Cheminformatics tools are used to manage, analyze, and visualize chemical data. nih.gov This includes the calculation of molecular descriptors, the assessment of drug-likeness (e.g., using Lipinski's rule of five), and the clustering of compounds based on structural similarity. For benzamide libraries, cheminformatics can help to ensure chemical diversity and to identify compounds with favorable physicochemical properties for further development.
Machine learning algorithms can be trained on datasets of benzamides with known biological activities to build models that can predict the activity of new, untested compounds. nih.gov These models can be used for virtual screening of large compound databases to identify potential hits. For example, a machine learning model could be trained to predict the antioxidant or anticancer activity of benzamide derivatives based on their chemical structure.
Furthermore, machine learning can be applied to analyze complex biological data, such as gene expression profiles or high-content screening data, to identify novel targets for benzamide drugs. The integration of cheminformatics and machine learning offers a powerful platform for navigating the vast chemical space and for making more informed decisions in the drug discovery pipeline.
Advanced Analytical and Spectroscopic Characterization Techniques for N Butyl 3,4,5 Trihydroxybenzamide Research
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental in the study of N-butyl-3,4,5-trihydroxybenzamide, enabling its separation from reaction mixtures and the assessment of its purity. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound research, HPLC is invaluable for assessing the purity of synthesized batches and for quantitative analysis. A typical HPLC method for analyzing aromatic compounds like this compound would involve a reversed-phase column, such as a C8 or C18, which separates compounds based on their hydrophobicity. nih.govjapsonline.com
The mobile phase often consists of a mixture of an aqueous component (like water with a small percentage of an acid such as formic or sulfuric acid to control pH and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com The gradient or isocratic elution profile, flow rate, and column temperature are optimized to achieve the best separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the analyte, for instance, 220 nm or 280 nm, to ensure high sensitivity. nih.govsielc.com The retention time of this compound under specific HPLC conditions is a key identifier, while the peak area allows for its quantification. For instance, a study on a similar compound, 3-n-butylphthalide, utilized a reversed-phase HPLC method with UV detection at 228 nm for its quantification in biological samples. japsonline.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C8 or C18 | nih.gov |
| Mobile Phase | Methanol: 0.05% aqueous sodium dodecyl sulphate (40:60 v/v) | nih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
| Detection | UV at 220 nm | nih.gov |
| Column Temperature | 25 °C | nih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and to identify suitable solvent systems for larger-scale purification by column chromatography. rochester.edursc.org In the synthesis of this compound, TLC allows researchers to observe the consumption of starting materials (e.g., 3,4,5-trihydroxybenzoic acid and n-butylamine) and the formation of the product over time. lookchem.comchegg.com
A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). rsc.orgresearchgate.net The different components of the reaction mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation. The positions of the spots are visualized under UV light or by using a staining agent. rochester.edu The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and helps in its identification. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored. rochester.edu
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates | nih.gov |
| Mobile Phase Example | Hexane-ethyl acetate in various ratios (e.g., 3:1) | rsc.org |
| Visualization | UV lamp (254 nm) or staining agents | rochester.edu |
| Application | Monitoring reaction progress by observing the appearance of product spots and disappearance of reactant spots. | researchgate.net |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR spectra reveal the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the protons of the butyl chain, the amide N-H proton, and the hydroxyl O-H protons. The integration of these signals corresponds to the number of protons of each type. The splitting patterns (singlets, doublets, triplets, etc.), arising from spin-spin coupling, provide information about the number of neighboring protons.
¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts in the ¹³C NMR spectrum indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). For instance, the carbonyl carbon of the amide group would appear at a characteristic downfield shift.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Reference |
|---|---|---|---|
| Aromatic C-H | ~6.5-7.5 | ~105-150 | rsc.org |
| Amide N-H | ~7.5-8.5 (broad) | - | rsc.org |
| Hydroxyl O-H | Variable (broad) | - | rsc.org |
| -CH₂- (next to NH) | ~3.2-3.4 | ~40 | rsc.org |
| -CH₂- (butyl chain) | ~1.4-1.6 | ~20-30 | rsc.org |
| -CH₃ (butyl chain) | ~0.9 | ~14 | rsc.org |
| Carbonyl C=O | - | ~165-175 | rsc.org |
Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₁₁H₁₅NO₄, the expected exact mass is 225.1001 g/mol . lookchem.com
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule with high confidence. rsc.org This is crucial for confirming the identity of a newly synthesized compound.
In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions resulting from the breakdown of the molecule in the mass spectrometer. The fragmentation pattern is often predictable and provides valuable clues about the compound's structure. For this compound, common fragmentation pathways would include cleavage of the amide bond and fragmentation of the butyl chain. libretexts.orglibretexts.org For example, the loss of the butyl group (C₄H₉) would result in a fragment with an m/z corresponding to the trihydroxybenzamide moiety. Alpha-cleavage next to the nitrogen atom is also a common fragmentation pathway for amines and amides. libretexts.org
| Analysis | Expected Value (m/z) | Reference |
|---|---|---|
| Molecular Ion [M]⁺ (Exact Mass) | 225.1001 | lookchem.com |
| Common Fragment: Loss of butyl radical (•C₄H₉) | 168 | libretexts.org |
| Common Fragment: Loss of H₂O from hydroxyl groups | 207 | libretexts.org |
| Common Fragment: Alpha-cleavage at the N-C bond | Various fragments depending on the specific cleavage | libretexts.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. oregonstate.edu Each type of bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The IR spectrum is a plot of this absorption versus frequency (typically expressed in wavenumbers, cm⁻¹).
For this compound, the IR spectrum would show characteristic absorption bands for the various functional groups present. ucla.eduvscht.cz The O-H stretching vibrations of the phenolic hydroxyl groups would appear as a broad band in the region of 3200-3550 cm⁻¹. ucla.edu The N-H stretching of the secondary amide would be observed around 3300-3500 cm⁻¹. ucla.edu A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group would be present in the range of 1630-1690 cm⁻¹. ucla.edu The C-H stretching vibrations of the aromatic ring and the aliphatic butyl chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.orglibretexts.org Aromatic C=C stretching vibrations would be seen in the 1500-1600 cm⁻¹ region. libretexts.orglibretexts.org
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| O-H Stretch (Phenolic) | 3200 - 3550 | Broad, Strong | ucla.edu |
| N-H Stretch (Amide) | 3300 - 3500 | Moderate | ucla.edu |
| C-H Stretch (Aromatic) | 3000 - 3100 | Variable | libretexts.orglibretexts.org |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong | libretexts.orglibretexts.org |
| C=O Stretch (Amide) | 1630 - 1690 | Strong | ucla.edu |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium | libretexts.orglibretexts.org |
Electrochemical Characterization Methods for Redox Properties
The redox properties of this compound are of significant interest due to the compound's structural similarity to known antioxidants. The trihydroxybenzene moiety is susceptible to oxidation, and understanding its electrochemical behavior is crucial for applications where electron transfer processes are relevant. Techniques such as cyclic voltammetry and square-wave voltammetry are powerful tools for investigating the oxidative characteristics of this compound.
Cyclic Voltammetry and Square-Wave Voltammetry in Oxidative Studies
Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are the primary electrochemical methods used to study the oxidative behavior of this compound. These techniques provide insights into the thermodynamics and kinetics of its electron transfer reactions.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electrochemical technique used to probe the redox behavior of electroactive species. In a typical CV experiment involving this compound, the potential at a working electrode is swept linearly from an initial value to a vertex potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.
Studies on analogous compounds, such as gallic acid and its alkyl esters (e.g., n-butyl gallate), provide a framework for understanding the expected voltammetric behavior of this compound. The electrochemical oxidation of these galloyl-containing compounds at a glassy carbon electrode is characterized as an irreversible process. nih.gov This irreversibility is indicated by the absence of a corresponding reduction peak on the reverse scan of the voltammogram. researchgate.net
The oxidation process is typically diffusion-controlled, as evidenced by a linear relationship between the anodic peak current (Ipa) and the square root of the scan rate (ν1/2). researchgate.netmdpi.com The oxidation of the 3,4,5-trihydroxybenzene moiety is pH-dependent and is proposed to occur in two successive electron-transfer steps. nih.gov For gallic acid, a mechanistic study has proposed an ECEC (electron transfer-chemical step-electron transfer-chemical step) mechanism, where the chemical steps are deprotonation reactions. researchgate.net
The first oxidation peak corresponds to the oxidation of the galloyl group, involving the transfer of two electrons and two protons to form the corresponding o-quinone. mdpi.com A second oxidation peak may be observed at more positive potentials, though it is often less defined. researchgate.net
Square-Wave Voltammetry (SWV)
Square-wave voltammetry is a differential pulse technique that offers high sensitivity and speed, making it well-suited for the analysis of phenolic antioxidants. researchgate.netfrontiersin.org In SWV, the potential waveform consists of a square wave superimposed on a staircase potential ramp. The current is sampled at the end of both the forward and reverse potential pulses, and the difference between these currents is plotted against the base potential. This method effectively minimizes the contribution of non-faradaic (capacitive) current, resulting in well-defined peaks and lower detection limits. mdpi.com
When applied to compounds like this compound, SWV can provide detailed information about the oxidation process. The voltammograms of similar polyphenolic compounds often exhibit distinct oxidation peaks corresponding to the different hydroxyl groups. For compounds with a galloyl group, a characteristic oxidation peak is observed at a relatively low potential, which is attributed to the oxidation of the catechol-like (3,4-dihydroxy) or pyrogallol-like (3,4,5-trihydroxy) moiety. researchgate.net
The peak potential in SWV is related to the redox potential of the analyte, while the peak current is proportional to its concentration. This makes SWV a valuable tool for both qualitative and quantitative analysis of the antioxidant capacity of such compounds. mdpi.comresearchgate.net
Detailed Research Findings
While specific research focusing exclusively on the electrochemical characterization of this compound is limited, extensive studies on the closely related n-butyl gallate and gallic acid provide valuable data. The primary difference between this compound and n-butyl gallate is the linkage of the butyl group (amide vs. ester). This difference is expected to have a minor influence on the electrochemical oxidation potential of the trihydroxybenzene ring.
An electrochemical study of gallic acid and its alkyl esters, including n-butyl gallate, in aqueous media revealed that these compounds are readily oxidized. nih.gov The oxidation process was found to be irreversible and diffusion-controlled. nih.gov The table below summarizes key electrochemical parameters for gallic acid and n-butyl gallate, which can be considered indicative for this compound.
Table 1: Electrochemical Data for Gallic Acid and n-Butyl Gallate from Cyclic Voltammetry
| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl (V) | pH | Key Observations |
| Gallic Acid | ~0.60 | 0.5 M H₂SO₄ | Irreversible oxidation peak. tjnpr.org |
| Gallic Acid | ~0.25 | 7.0 (Phosphate Buffer) | Dominant oxidation peak. researchgate.net |
| n-Butyl Gallate | Not explicitly stated, but follows the trend of other gallates. | 2.0 | Irreversible oxidation, diffusion-controlled. nih.gov |
This data is based on studies of analogous compounds and serves as a reference for the expected behavior of this compound.
The study on gallates also noted that the introduction of alkyl groups can affect the intensity of the resulting semiquinone gallate radicals. nih.gov The pH of the medium significantly influences the oxidation potential, with lower pH values generally favoring the oxidative activity. nih.gov
Translational Research and Future Perspectives for N Butyl 3,4,5 Trihydroxybenzamide in Biomedical Science
Strategic Role as a Synthetic Intermediate in Pharmaceutical Development
N-butyl-3,4,5-trihydroxybenzamide serves as a valuable molecular scaffold and synthetic intermediate in the creation of more complex pharmaceutical agents. Its parent compound, 3,4,5-trihydroxybenzamide (B1580935) (also known as gallamide), is widely recognized as a building block in the synthesis of pharmaceuticals, particularly those targeting inflammatory conditions and oxidative stress. chemimpex.com The core structure, with its three hydroxyl groups, offers enhanced solubility and multiple points for chemical reaction, making it an excellent starting point for developing bioactive molecules. chemimpex.com
The synthesis of this compound itself is typically achieved through the reaction of 3,4,5-trihydroxybenzoic acid with n-butylamine. lookchem.com This process establishes a stable benzamide (B126) linkage that serves as a foundational structure. From this point, the compound acts as a key intermediate, allowing for further chemical modifications. Researchers utilize this scaffold to design and synthesize a library of related compounds with potentially enhanced biological activities. This strategic role is pivotal in medicinal chemistry for developing new therapeutic agents. ontosight.ai
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H15NO4 |
| Molecular Weight | 225.244 g/mol |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Complexity | 222 |
| Data sourced from LookChem lookchem.com |
Exploration of Novel Therapeutic Applications Beyond Primary Findings (e.g., Cartilage Regeneration)
The therapeutic potential of this compound and its analogues extends beyond their foundational anti-inflammatory and antioxidant properties. chemimpex.com While the gallic acid core is known for these effects, research into derivatives is uncovering novel applications. uobasrah.edu.iq
One significant area of exploration is oncology. Studies on N-alkyl gallamide derivatives, such as N-octyl gallamide and N-tert-butyl gallamide, have demonstrated cytotoxic activity against cancer cell lines. researchgate.net This suggests that modifying the alkyl chain attached to the amide group can influence anticancer efficacy, opening a potential therapeutic avenue for this compound itself.
Regarding cartilage regeneration, while direct studies on this compound are not prominent, the field is actively seeking novel therapeutic agents. researchgate.net Articular cartilage has limited self-repair capabilities, and current treatments face challenges. researchgate.net Small molecules that can modulate inflammation and promote a healthy joint environment are of high interest. Given the known anti-inflammatory properties of the gallamide structure, this compound represents a potential candidate for future investigation in cartilage repair and for managing degenerative joint diseases like osteoarthritis. chemimpex.comresearchgate.net
Furthermore, related benzamide and gallic acid derivatives have been investigated for other biological activities, including antimicrobial (antibacterial and antifungal) effects. ontosight.aiglobalresearchonline.net This broadens the scope of potential applications for this class of compounds in infectious disease research.
Development of Advanced In Vitro and Ex Vivo Screening Assays for this compound Analogues
The discovery of novel therapeutic applications for this compound analogues relies on robust screening methodologies. Advanced in vitro (cell-based) and ex vivo (tissue-based) assays are critical for evaluating the biological activity of newly synthesized derivatives efficiently.
A primary example is the use of cytotoxicity assays to screen for anticancer potential. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard method used to measure the metabolic activity of cells and, consequently, cell viability. researchgate.net This assay has been successfully employed to test the cytotoxic effects of N-alkyl gallamide derivatives on cancer cell lines, allowing researchers to identify which structural modifications lead to the most potent anticancer activity. researchgate.net
For assessing antioxidant capabilities, various in vitro chemical assays are commonly used. uobasrah.edu.iq These tests measure the ability of a compound to neutralize free radicals, providing a quantitative measure of its antioxidant power. Such assays are essential for the initial screening of large libraries of this compound analogues to select promising candidates for further development. The development of these high-throughput screening methods is fundamental to accelerating the pace of drug discovery for this class of compounds.
Investigation of Synergistic Effects with Established Therapeutic Agents
A key area of modern pharmaceutical research is the investigation of combination therapies, where a novel compound may enhance the efficacy of an established drug. While specific studies detailing the synergistic effects of this compound are limited, this represents a significant future research direction.
The known antioxidant and anti-inflammatory properties of the gallamide scaffold suggest a strong potential for synergy. chemimpex.com For instance, in cancer therapy, a compound that reduces oxidative stress or inflammation within the tumor microenvironment could potentially increase the effectiveness of conventional chemotherapy or radiation. Similarly, in treating inflammatory diseases, this compound or its derivatives could be co-administered with other anti-inflammatory drugs to achieve a greater therapeutic effect or to allow for lower doses of the established agent, potentially reducing side effects. Future preclinical studies are needed to explore these possibilities and identify promising combination strategies.
Future Directions in the Design and Optimization of this compound Derivatives
The chemical structure of this compound is a versatile scaffold ripe for optimization. ontosight.ai Future research will focus on the rational design of derivatives to enhance specific biological activities, improve pharmacokinetic profiles, and increase target specificity.
Several strategies have already been explored with the parent gallic acid structure. One approach involves modifying the N-alkyl chain. Studies have synthesized derivatives with varying chain lengths and branching, such as N-octyl, N-tert-butyl, and N-isoamyl gallamides, to investigate how these changes impact anticancer activity. researchgate.net Another promising direction is the conjugation of the gallic acid core with amino acids and peptides. This has resulted in compounds with potent antimicrobial activities. globalresearchonline.net These peptide derivatives demonstrate how the core structure can be functionalized to create molecules with entirely new therapeutic profiles.
Future design efforts will likely employ computational tools for molecular modeling to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of new derivatives before synthesis. researchgate.net This in silico approach helps to prioritize candidates with a higher probability of success as drug candidates, saving time and resources. The ultimate goal is to fine-tune the molecular architecture to maximize therapeutic benefit.
Table 2: Examples of Gallic Acid / Gallamide Derivatives and Their Investigated Activities
| Derivative Class | Example(s) | Investigated Activity | Reference |
| N-Alkyl Gallamides | N-Octyl gallamide, N-Tert-butyl gallamide | Anticancer | researchgate.net |
| Gallic Acid Peptide Derivatives | 3,4,5-triacetoxybenzoic acid-peptide conjugates | Antimicrobial (Antibacterial, Antifungal) | globalresearchonline.net |
| Substituted Benzamides | N-tert-butyl 4-nitrobenzamide | General Pharmaceutical Composition | google.com |
| Aromatic Amine Derivatives | 3,4,5-trihydroxy benzoyl chloride reacted with substituted aromatic amines | Antioxidant | uobasrah.edu.iq |
Q & A
Q. Q1. What are the established synthetic routes for N-butyl-3,4,5-trihydroxybenzamide, and what key parameters influence yield?
Methodological Answer: The compound is synthesized via condensation of 3,4,5-trihydroxybenzoic acid derivatives with n-butylamine. Key steps include:
- Acylation : Reacting gallic acid derivatives (e.g., methyl gallate) with n-butylamine in polar aprotic solvents (e.g., DMF) under reflux.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
Critical parameters: - pH control : Maintain alkaline conditions (e.g., using NaHCO₃) to prevent premature hydrolysis of intermediates .
- Temperature : Optimal yields (~65–75%) are achieved at 80–90°C; higher temperatures promote side reactions like alkylation of hydroxyl groups .
Q. Q2. How is this compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, the n-butyl chain shows δ ~0.9–1.5 ppm (CH₃ and CH₂ groups), while aromatic protons resonate at δ ~6.8–7.2 ppm .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 280 nm (phenolic absorption) .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 256.1184) and fragmentation patterns .
Q. Q3. What stability considerations are critical for handling this compound in experimental settings?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of phenolic groups.
- Oxidation : Use antioxidants (e.g., ascorbic acid) in aqueous buffers to mitigate quinone formation .
- pH : Stable in neutral to slightly acidic conditions (pH 5–7); alkaline conditions accelerate hydrolysis of the amide bond .
Advanced Research Questions
Q. Q4. How can researchers optimize the synthesis of N-alkyl-3,4,5-trihydroxybenzamides to improve scalability and reproducibility?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining yields >80% .
- Catalysis : Use N-hydroxysuccinimide (NHS) esters to activate carboxylic acids, minimizing side reactions .
- Process Analytics : Implement in-line FTIR to monitor reaction progress and identify intermediates .
Q. Q5. How should contradictory data on biological activity (e.g., antioxidant vs. pro-oxidant effects) be reconciled?
Methodological Answer:
- Dose-dependent assays : Use redox-sensitive probes (e.g., DCFH-DA) to quantify ROS modulation across concentrations (1–100 µM) .
- Cell-free vs. cellular systems : Compare results from FRAP (cell-free) and intracellular glutathione assays to differentiate direct antioxidant activity from indirect effects .
- Structural analogs : Test derivatives (e.g., N-hexyl or tert-butyl variants) to isolate substituent-specific effects .
Q. Q6. What computational strategies are effective for predicting this compound’s binding affinity to target enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., tyrosinase PDB: 2Y9X) to model interactions with the trihydroxybenzamide core .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes, focusing on hydrogen bonds with catalytic residues .
Q. Q7. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?
Methodological Answer:
Q. Q8. What in vitro models best elucidate the compound’s dual role in modulating bacterial growth and oxidative stress?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
